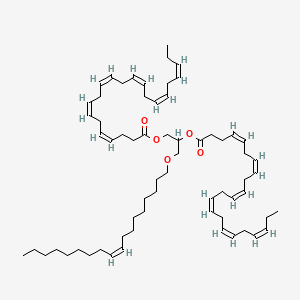
11-Nonadecyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Nonadecyn-1-ol is an organic compound with the molecular formula C19H36O and a molecular weight of 280.49 . It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) at one end and a triple bond between the eleventh and twelfth carbon atoms in the chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nonadecyn-1-ol typically involves the use of long-chain alkynes and alcoholsThis process often requires catalysts such as palladium on carbon (Pd/C) and specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of raw materials and catalysts can vary depending on the desired scale and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Nonadecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
11-Nonadecyn-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in the study of biological membranes and lipid interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Wirkmechanismus
The mechanism of action of 11-Nonadecyn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the triple bond provides a site for chemical modifications. These properties enable it to interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Nonadecan-1-ol: A saturated fatty alcohol with a similar carbon chain length but lacking the triple bond.
Tetradec-11-en-1-ol: A long-chain alcohol with a double bond at the eleventh position.
Hexadec-11-en-1-ol: Another long-chain alcohol with a double bond at the eleventh position
Uniqueness: 11-Nonadecyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
204762-48-1 |
|---|---|
Molekularformel |
C19H36O |
Molekulargewicht |
280.496 |
IUPAC-Name |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
InChI-Schlüssel |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC#CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


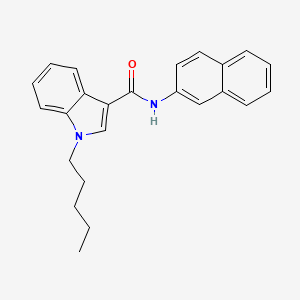
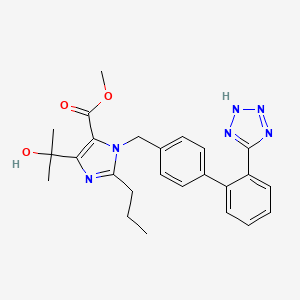

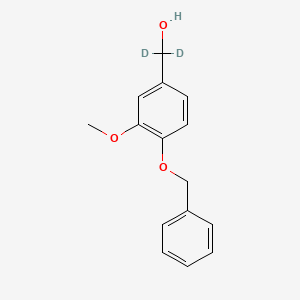
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
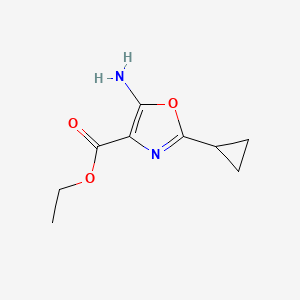
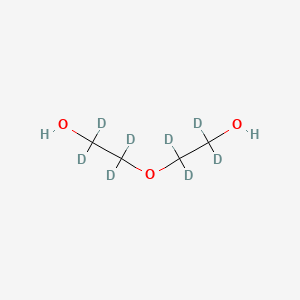
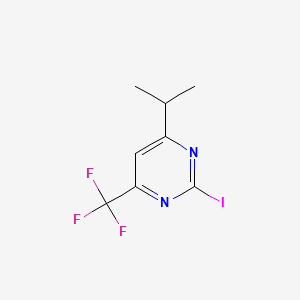
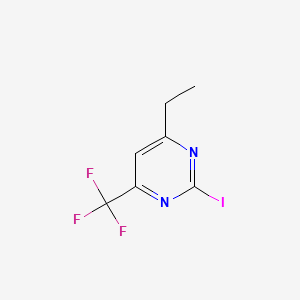
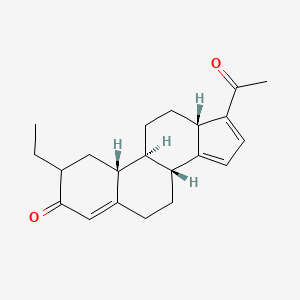
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)
